molecular formula C6H12N2S B079436 1-Piperidinethiocarboxamide CAS No. 14294-09-8

1-Piperidinethiocarboxamide

Cat. No.: B079436
CAS No.: 14294-09-8
M. Wt: 144.24 g/mol
InChI Key: UERQMZVFUXRQOD-UHFFFAOYSA-N
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Description

1-Piperidinethiocarboxamide is a chemical compound with the molecular formula C6H12N2S and a molecular weight of 144.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a thiocarboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidinethiocarboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH), followed by acidification to yield the desired product . The reaction conditions typically involve:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents like ethanol.

    Reaction Time: Several hours to complete the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinethiocarboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the thiocarboxamide group to a thiol or amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the thiocarboxamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: H2O2, m-CPBA.

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Solvents: Organic solvents like dichloromethane (DCM), ethanol, or water.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Various substituted thiocarboxamides.

Scientific Research Applications

1-Piperidinethiocarboxamide has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 1-Piperidinethiocarboxamide is unique due to the presence of both the piperidine ring and the thiocarboxamide group, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

piperidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERQMZVFUXRQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364356
Record name 1-Piperidinethiocarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14294-09-8
Record name 14294-09-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108222
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Record name 1-Piperidinethiocarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperidine-1-carbothioamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of the piperidine-1-carbothioamide fragment in drug design?

A1: The piperidine-1-carbothioamide fragment, as seen in the potent H3-receptor antagonist thioperamide, exhibits low conformational flexibility. [] This rigidity can be advantageous in drug design, allowing for a more predictable interaction with the target receptor. Molecular mechanics studies, corroborated by X-ray crystallography of the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide, revealed that the piperidine-1-carbothioamide moiety adopts a specific conformation with restricted rotation around the bond connecting the cyclohexane ring and the carbothioamide nitrogen. [] This structural information provides valuable insights for developing new H3-receptor antagonists using thioperamide as a template.

Q2: Can piperidine-1-carbothioamide act as a bridging ligand in metal complexes?

A2: Yes, piperidine-1-carbothioamide derivatives can function as bridging ligands in metal complexes. For instance, the crystal structure of bis[μ-N-(η2-prop-2-en-1-yl)piperidine-1-carbothioamide-κ2 S:S]bis[(thiocyanato-κN)copper(I)] reveals a dimeric Cu(I) complex with a Cu2S2 core, where allylthiourea derivatives, including piperidine-1-carbothioamide, act as both chelating and bridging ligands. [] This demonstrates the versatility of this functional group in coordinating with metal centers.

Q3: How does the structure of piperidine-1-carbothioamide influence its crystal packing?

A3: The presence of hydrogen bond donors and acceptors in piperidine-1-carbothioamide derivatives significantly influences their crystal packing. In the case of N-(2-Furylcarbonyl)piperidine-1-carbothioamide, intermolecular N—H⋯O hydrogen bonds link molecules, forming one-dimensional chains along the c-axis. [] This highlights the role of hydrogen bonding in dictating the solid-state arrangement of these compounds.

Q4: Has piperidine-1-carbothioamide been explored for its antioxidant potential?

A4: Yes, N-(2-phenylethyl) piperidine-1-carbothioamide demonstrated promising antioxidant activity in a study evaluating a series of novel n-(anilinocarbonothioyl) benzamide and heterocyclic-based thiourea derivatives. [] The compound exhibited 84.4% inhibition, showcasing its potential as a scaffold for developing novel antioxidant agents.

Q5: What are the potential applications of piperidine-1-carbothioamide in peptide chemistry?

A5: Piperidine-1-carbothioamide has shown utility in peptide synthesis, particularly in the removal of chloroacetyl protecting groups. [] This specific application highlights the versatility of this compound beyond its coordination chemistry and potential medicinal properties.

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